molecular formula C9H4F3N3 B8589872 4-Amino-6-(trifluoromethyl)-1,3-benzenedicarbonitrile

4-Amino-6-(trifluoromethyl)-1,3-benzenedicarbonitrile

Cat. No. B8589872
M. Wt: 211.14 g/mol
InChI Key: XBOGDGSKLKKGAN-UHFFFAOYSA-N
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Patent
US08088811B2

Procedure details

4-Amino-5-iodo-2-trifluoromethyl-benzonitrile (1.5 mmoL), CuCN (1.7 mmoL) in NMP (10 mL) was heated at 150° C. for 4 hrs. The reaction mixture was passed through a pad of Celite. The reaction mixture was then partitioned between ethyl acetate and water. The organic layer was washed with water, then brine, dried over anhydrous Na2SO4, filtered and concentrated to yield the title compound as a brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:9](I)=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:11]([F:14])([F:13])[F:12])[CH:3]=1.[C:15]([Cu])#[N:16]>CN1C(=O)CCC1>[NH2:1][C:2]1[CH:3]=[C:4]([C:11]([F:14])([F:13])[F:12])[C:5]([C:6]#[N:7])=[CH:8][C:9]=1[C:15]#[N:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(C#N)C=C1I)C(F)(F)F
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
10 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C#N)C(=C1)C(F)(F)F)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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